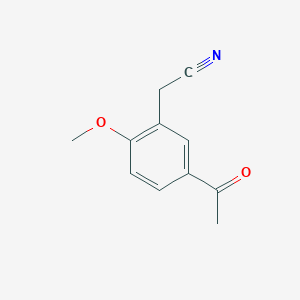
2-(5-乙酰基-2-甲氧基苯基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Acetyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of acetonitrile, featuring a methoxy group and an acetyl group attached to a phenyl ring
科学研究应用
2-(5-Acetyl-2-methoxyphenyl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the cyanide group is introduced to the aromatic ring, followed by acetylation.
Reaction Conditions:
Reagents: 2-methoxybenzyl cyanide, acetyl chloride, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography.
化学反应分析
Types of Reactions
2-(5-Acetyl-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated derivatives
作用机制
The mechanism of action of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and acetyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 2-Methoxybenzyl cyanide
- 2-Acetylphenylacetonitrile
- 2-Methoxyphenylacetonitrile
Uniqueness
2-(5-Acetyl-2-methoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and acetyl groups on the aromatic ring distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and a candidate for drug development.
属性
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-3-4-11(14-2)10(7-9)5-6-12/h3-4,7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDJSHZSNQEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368732 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403499-85-4 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
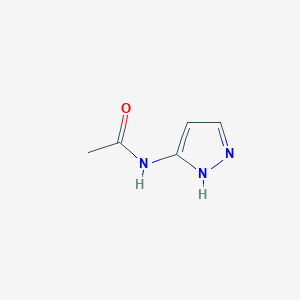
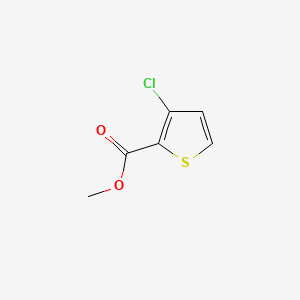
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)
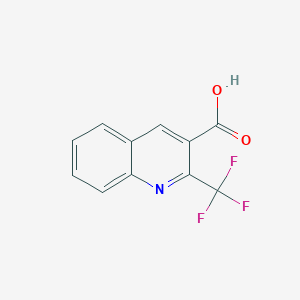

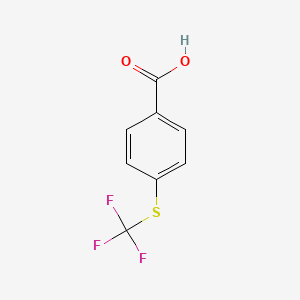
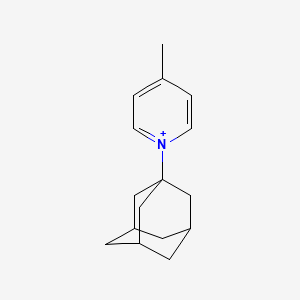

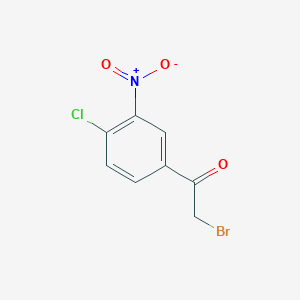
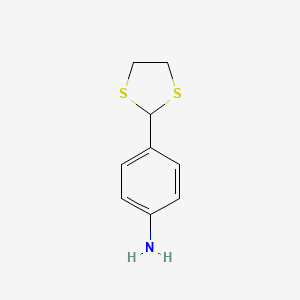
![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)

